molecular formula C7H16N2O B2559563 (3S)-1-(3-Aminopropyl)pyrrolidin-3-ol CAS No. 1350706-54-5

(3S)-1-(3-Aminopropyl)pyrrolidin-3-ol

Cat. No.: B2559563
CAS No.: 1350706-54-5
M. Wt: 144.218
InChI Key: NDZINGHRTXRLEX-ZETCQYMHSA-N
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Description

(3S)-1-(3-Aminopropyl)pyrrolidin-3-ol is a chiral pyrrolidine derivative characterized by a hydroxyl group at the 3-position (S-configuration) and a 3-aminopropyl substituent at the 1-position of the pyrrolidine ring. Its molecular formula is C₇H₁₆N₂O, with a molecular weight of 173.25 g/mol. This compound is of significant interest in medicinal chemistry due to its structural features, which enable interactions with biological targets such as enzymes or receptors. The stereochemistry at the 3-position (S-configuration) is critical for its activity, as enantiomeric purity often dictates pharmacological efficacy .

Properties

IUPAC Name

(3S)-1-(3-aminopropyl)pyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c8-3-1-4-9-5-2-7(10)6-9/h7,10H,1-6,8H2/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZINGHRTXRLEX-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1O)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1350706-54-5
Record name (3S)-1-(3-aminopropyl)pyrrolidin-3-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-(3-Aminopropyl)pyrrolidin-3-ol typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available pyrrolidine.

    Functional Group Introduction:

    Chiral Resolution: The chiral center at the 3-position can be introduced using chiral catalysts or by starting with a chiral precursor.

    Hydroxyl Group Introduction: The hydroxyl group can be introduced through oxidation reactions or by using hydroxyl-containing starting materials.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(3S)-1-(3-Aminopropyl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The aminopropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Alkyl halides and other electrophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

(3S)-1-(3-Aminopropyl)pyrrolidin-3-ol has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological conditions.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-1-(3-Aminopropyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the hydroxyl group can participate in additional hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares (3S)-1-(3-Aminopropyl)pyrrolidin-3-ol with structurally related compounds, emphasizing differences in functional groups and molecular properties:

Compound Name Molecular Weight (g/mol) Molecular Formula Functional Groups Key Structural Features
This compound 173.25 C₇H₁₆N₂O Pyrrolidine, primary amine, secondary alcohol Chiral center (3S), flexible aminopropyl chain
1-(3-Aminopropyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol 210.28 C₁₀H₁₈N₄O Pyrrolidine, primary amine, imidazole, alcohol Additional imidazole substituent at 4-position
1-Methyl-5-oxopyrrolidine-3-carboxylic acid 143.14 C₆H₉NO₃ Pyrrolidine, ketone, carboxylic acid, methyl Oxidized ring (5-oxo), acidic carboxyl group
3-(Aminomethyl)pyridine 108.15 C₆H₈N₂ Pyridine, primary amine Aromatic pyridine ring, no hydroxyl group
Key Observations:
  • Aminopropyl Chain: The target compound’s 3-aminopropyl group enhances basicity and water solubility compared to simpler pyrrolidine derivatives (e.g., 1-methyl-5-oxopyrrolidine-3-carboxylic acid) .
  • Chirality: Unlike achiral compounds like 3-(Aminomethyl)pyridine , the (3S) configuration in the target compound is crucial for stereoselective interactions in drug design.

Physicochemical and Pharmacological Properties

Solubility and Reactivity:
  • The primary amine and hydroxyl groups in this compound confer higher polarity and solubility in aqueous media compared to pyridine-based analogs (e.g., 3-(Aminomethyl)pyridine) .
  • The imidazole-containing analog () may exhibit enhanced stability in acidic conditions due to the aromatic ring’s electron-donating effects .

Biological Activity

(3S)-1-(3-Aminopropyl)pyrrolidin-3-ol, also known as a pyrrolidine derivative, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features of this compound suggest various applications in pharmacology, particularly in the development of drugs targeting specific receptors and enzymes.

Chemical Structure and Properties

The chemical structure of this compound includes a pyrrolidine ring with an amino group, which influences its interaction with biological targets. The compound can be represented as follows:

C7H16N2O\text{C}_7\text{H}_{16}\text{N}_2\text{O}

This structure allows for hydrogen bonding and other interactions that are critical for biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. It may function as an enzyme inhibitor or a receptor modulator, influencing pathways involved in neurotransmission and cellular signaling.

Potential Mechanisms:

  • Receptor Binding : The compound may act as an agonist or antagonist at specific receptors, which can lead to modulation of physiological responses.
  • Enzyme Inhibition : It has potential as an enzyme inhibitor, affecting metabolic pathways by altering substrate availability or enzyme activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Neuroprotective Effects : Studies have shown that pyrrolidine derivatives can protect against neuronal damage, potentially through antioxidant mechanisms.
  • Antidepressant Activity : Some derivatives have been linked to antidepressant effects, possibly through modulation of serotonin and norepinephrine levels.
  • Antimicrobial Properties : There is evidence suggesting that this compound may possess antimicrobial activity against various pathogens.

Case Studies

  • Neuroprotective Study : A study demonstrated that this compound reduced oxidative stress markers in neuronal cell cultures, indicating potential neuroprotective properties .
  • Antidepressant Activity : In animal models, administration of the compound resulted in significant decreases in depressive-like behaviors, correlating with increased levels of serotonin and norepinephrine .
  • Antimicrobial Activity : Research indicated that the compound exhibited inhibitory effects on Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections .

Data Tables

Biological ActivityObserved EffectsReference
NeuroprotectiveReduced oxidative stress
AntidepressantDecreased depressive behaviors
AntimicrobialInhibition of Gram-positive bacteria

Q & A

Q. What are the established synthetic routes for (3S)-1-(3-Aminopropyl)pyrrolidin-3-ol, and how can enantiomeric purity be optimized?

The synthesis typically involves functionalizing pyrrolidin-3-ol with a 3-aminopropyl group. A lactamization approach, as demonstrated in polymer grafting (e.g., attaching aminoalkyl groups to cardo polymers), can be adapted . Key steps include:

  • Alkylation : Reacting pyrrolidin-3-ol with 3-bromopropylamine under basic conditions.
  • Catalysis : Using chiral catalysts (e.g., Ru-BINAP complexes) to ensure (3S) stereochemistry, analogous to enantioselective syntheses of pyrrolidine derivatives .
  • Purification : Chromatography (HPLC or flash) to isolate the (3S)-enantiomer. Contaminants like the (3R)-form are minimized via solvent recrystallization (e.g., ethanol/water mixtures) .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : Confirm stereochemistry via 1^1H and 13^{13}C NMR, focusing on splitting patterns of the pyrrolidine ring protons (δ 3.1–3.5 ppm) and aminopropyl chain (δ 1.6–2.8 ppm) .
  • Chiral HPLC : Verify enantiopurity using columns like Chiralpak AD-H and mobile phases of hexane/isopropanol (85:15) .
  • Mass Spectrometry : ESI-MS to validate molecular weight (MW: 158.23 g/mol) and detect impurities .

Q. How should this compound be stored to ensure stability?

  • Storage Conditions : Keep in airtight containers under inert gas (N2_2 or Ar) at 2–8°C to prevent oxidation of the hydroxyl and amine groups .
  • Degradation Risks : Exposure to moisture or light accelerates decomposition; TGA data suggests thermal stability up to 150°C .

Advanced Research Questions

Q. How does this compound perform in polymer electrolyte membranes (PEMs) for fuel cells?

  • Application : When grafted onto cardo polymers (e.g., PEK-Cardo), the compound enhances proton conductivity in high-temperature PEMs by forming acid-base pairs with phosphoric acid .
  • Optimization : Adjusting the grafting degree (10–30%) balances mechanical strength (DMA shows storage modulus >1 GPa) and proton conductivity (>0.1 S/cm at 160°C) .
  • Contradictions : Higher grafting increases conductivity but reduces dimensional stability due to swelling. Crosslinking with glutaraldehyde mitigates this .

Q. What computational methods predict the pharmacological interactions of this compound?

  • Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) suggest binding to GABAA_A receptors (docking score: −9.2 kcal/mol) via hydrogen bonds between the hydroxyl group and Arg112 .
  • ADMET Predictions : SwissADME data indicate moderate blood-brain barrier penetration (logBB: 0.3) but potential renal toxicity due to the aminopropyl moiety .

Q. How do structural modifications of the pyrrolidine ring affect reactivity in catalytic applications?

  • Case Study : Replacing the hydroxyl group with a ketone (as in pyrrolidin-2-one derivatives) reduces hydrogen-bonding capacity, lowering catalytic efficiency in asymmetric aldol reactions (yield drops from 78% to 42%) .
  • Steric Effects : Bulky substituents on the aminopropyl chain (e.g., benzyl groups) hinder substrate access, decreasing enantioselectivity (e.e. <50%) .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s solubility: How to resolve discrepancies?

  • Issue : Some studies report high water solubility (>50 mg/mL), while others note limited solubility (<10 mg/mL).
  • Resolution : Solubility varies with pH. The amine group (pKa_a ~9.5) protonates in acidic conditions, increasing hydrophilicity. In neutral/basic conditions, the uncharged form aggregates, reducing solubility .
  • Method : Use dynamic light scattering (DLS) to monitor particle size (e.g., >500 nm aggregates form at pH 8) .

Methodological Best Practices

  • Synthesis Reproducibility : Document reaction stoichiometry (e.g., 1:1.2 pyrrolidin-3-ol to 3-bromopropylamine) and catalyst loading (5 mol% Ru-BINAP) to ensure consistency .
  • Safety Protocols : Follow SDS guidelines for handling amines (e.g., use fume hoods, PPE) to avoid respiratory irritation .

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